molecular formula C7H7ClN2O2 B1471769 5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid CAS No. 1373611-77-8

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1471769
CAS No.: 1373611-77-8
M. Wt: 186.59 g/mol
InChI Key: PNQKHEAOWKWQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-chloro-3-cyclopropyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes that are crucial for the synthesis of nucleotides, thereby affecting DNA replication and repair processes. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, this compound can affect the expression of genes related to apoptosis, leading to either the promotion or inhibition of programmed cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of reactive oxygen species (ROS), thereby reducing oxidative stress in cells. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions, although it may undergo degradation under extreme pH or temperature conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where prolonged exposure to the compound can lead to significant alterations in cellular behavior .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and promoting cell survival. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the application of this compound in biomedical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle. By modulating these pathways, this compound can alter the overall metabolic state of cells, leading to changes in energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, which facilitate its localization to specific cellular compartments. The distribution of this compound within tissues can also be influenced by its interaction with plasma proteins, affecting its bioavailability and therapeutic efficacy .

Properties

IUPAC Name

3-chloro-5-cyclopropyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c8-6-4(7(11)12)5(9-10-6)3-1-2-3/h3H,1-2H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQKHEAOWKWQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NN2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.